Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Methyl 6-methyl-4,5-diazaspiro[24]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a diazane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, leading to the formation of the spirocyclic structure . Another approach includes the use of dimethyloxosulfonium methylide in a Corey–Chaykovsky reaction to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and enzyme activities. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride:
4,6-diazaspiro[2.4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester: Another spirocyclic compound used in the synthesis of β-lactams, which are important antibiotics.
Uniqueness
Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
920338-59-6 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3 |
InChI Key |
HDADUHXSEANEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)NN1)C(=O)OC |
Origin of Product |
United States |
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